

# Bis(2-aminophenyl) sulfide synonyms and alternative names

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bis(2-aminophenyl) Sulfide*

Cat. No.: *B1348202*

[Get Quote](#)

## In-Depth Technical Guide to Bis(2-aminophenyl) sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bis(2-aminophenyl) sulfide**, a chemical compound with applications in various fields of research and development. This document details its nomenclature, chemical and physical properties, synthesis and analysis protocols, and safety information.

## Nomenclature and Identification

**Bis(2-aminophenyl) sulfide** is an aromatic sulfide compound. It is crucial to distinguish it from its disulfide analogue, Bis(2-aminophenyl) disulfide, and its isomer, Bis(4-aminophenyl) sulfide, as their properties and applications differ.

Synonyms and Alternative Names:

- 2,2'-Thiodianiline
- 2-Aminophenyl Sulfide
- 2,2'-Diaminodiphenyl Sulfide

- Benzenamine, 2,2'-thiobis-
- Bis(o-aminophenyl) sulfide
- 2-[(2-Aminophenyl)sulfanyl]aniline

Chemical Identifiers:

| Identifier        | Value                                            |
|-------------------|--------------------------------------------------|
| CAS Number        | 5873-51-8                                        |
| Molecular Formula | C <sub>12</sub> H <sub>12</sub> N <sub>2</sub> S |
| Molecular Weight  | 216.30 g/mol <a href="#">[1]</a>                 |
| InChI Key         | KXZQGZDJCDEKSE-UHFFFAOYSA-N                      |
| Canonical SMILES  | C1=CC=C(C(=C1)N)SC2=CC=CC=C2N                    |

## Physicochemical Properties

A summary of the known physical and chemical properties of **Bis(2-aminophenyl) sulfide** is presented below.

| Property            | Value                                                             | Reference |
|---------------------|-------------------------------------------------------------------|-----------|
| Appearance          | Solid                                                             |           |
| Melting Point       | 85.0 to 89.0 °C                                                   |           |
| Purity (by HPLC)    | >98.0%                                                            |           |
| Solubility          | Soluble in Methanol                                               |           |
| Storage Temperature | Room Temperature<br>(Recommended in a cool and dark place, <15°C) |           |
| Air Sensitivity     | Air Sensitive, store under inert gas.                             |           |

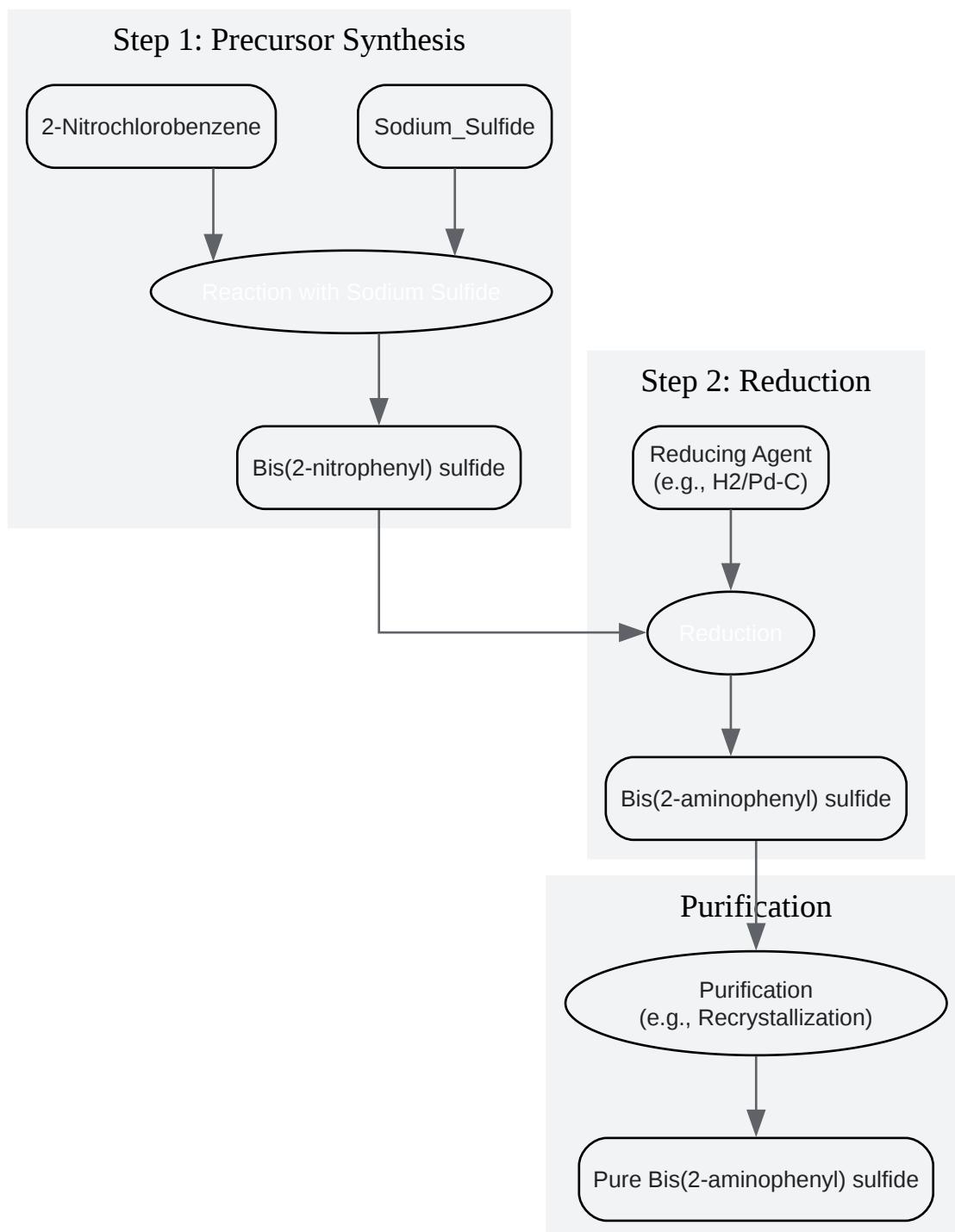
# Experimental Protocols

## Synthesis of Bis(2-aminophenyl) sulfide

While a detailed, contemporary, and readily reproducible experimental protocol for the synthesis of **Bis(2-aminophenyl) sulfide** is not extensively documented in publicly available literature, a common synthetic route involves the reduction of its nitro-precursor, Bis(2-nitrophenyl) sulfide.

General Procedure for the Reduction of Bis(2-nitrophenyl) sulfide:

A plausible method for the synthesis of **Bis(2-aminophenyl) sulfide** is the reduction of Bis(2-nitrophenyl) sulfide. A general two-step synthesis approach is outlined below.


### Step 1: Synthesis of Bis(2-nitrophenyl) sulfide

One established method for the synthesis of the precursor, Bis(2-nitrophenyl) disulfide, involves the reaction of 2-nitrochlorobenzene with sodium disulfide.<sup>[2][3]</sup> This disulfide can then be converted to the sulfide. A direct synthesis of a related compound, (2-nitro-phenyl)-phenyl sulfide, involves the reaction of thiophenol with 1-chloro-2-nitrobenzene in the presence of a base like potassium hydroxide in a solvent such as DMSO.<sup>[4]</sup> A similar approach could likely be adapted for the synthesis of Bis(2-nitrophenyl) sulfide.

### Step 2: Reduction to **Bis(2-aminophenyl) sulfide**

The reduction of the nitro groups of Bis(2-nitrophenyl) sulfide to amines would yield the final product. Common reducing agents for this transformation include hydrogen gas with a suitable catalyst (e.g., palladium on carbon) or metal-based reducing agents in acidic media (e.g., tin or iron in hydrochloric acid).

Illustrative Workflow for Synthesis:

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **Bis(2-aminophenyl) sulfide**.

## Analytical Methods

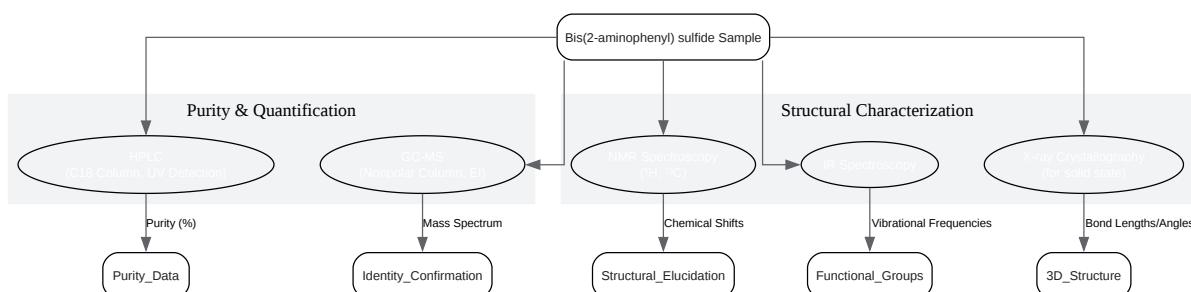
Detailed analytical protocols for **Bis(2-aminophenyl) sulfide** are not readily available.

However, standard analytical techniques for similar aromatic amines can be adapted for its characterization and purity assessment.

#### High-Performance Liquid Chromatography (HPLC):

- Column: A reverse-phase C18 column is generally suitable for the separation of aromatic compounds.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.
- Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm) is typically used.<sup>[5]</sup>
- Purity Analysis: Commercial suppliers indicate that HPLC is used for purity assessment, with purities of >98.0% being available.

#### Gas Chromatography-Mass Spectrometry (GC-MS):


GC-MS can be a valuable tool for the identification and quantification of **Bis(2-aminophenyl) sulfide**.

- Column: A nonpolar or medium-polarity capillary column (e.g., DB-5 or equivalent) is often used for the analysis of aromatic amines.
- Injector and Oven Program: Appropriate injector temperatures and oven temperature programs need to be developed to ensure proper volatilization and separation.
- Mass Spectrometry: The mass spectrum will provide a characteristic fragmentation pattern that can be used for identification. For the related disulfide, major mass-to-charge ratios (m/z) have been reported at 124 and 248.<sup>[6]</sup>

#### Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for structural elucidation. The spectra of the related bis(2-aminophenyl) disulfide have been documented.[7]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups. The spectrum of the related bis(2-aminophenyl) disulfide is available in the NIST Chemistry WebBook.[8]

#### Illustrative Analytical Workflow:



[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for **Bis(2-aminophenyl) sulfide**.

## Safety and Handling

**Bis(2-aminophenyl) sulfide** should be handled with care in a laboratory setting.

#### Hazard Statements:

- Causes skin irritation.
- Causes serious eye irritation.

#### Precautionary Statements:

- Wash skin thoroughly after handling.
- Wear protective gloves, eye protection, and face protection.
- IF ON SKIN: Wash with plenty of water.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If skin or eye irritation persists: Get medical advice/attention.

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

## Applications in Research and Drug Development

**Bis(2-aminophenyl) sulfide** and its derivatives are of interest in several areas of research and development:

- Polymer Chemistry: It serves as a monomer for the synthesis of polyimides and other high-performance polymers due to its diamine structure.
- Medicinal Chemistry: The aminophenyl sulfide moiety is a structural component in some pharmacologically active molecules. While specific biological activities for **Bis(2-aminophenyl) sulfide** are not extensively reported, related aminophenyl sulfides and disulfides have been investigated for their potential as therapeutic agents. For instance, the disulfide analogue has been explored in the context of antifungal activity.
- Intermediate in Organic Synthesis: It can be used as a building block for the synthesis of more complex heterocyclic compounds and other organic molecules.

This technical guide provides a foundational understanding of **Bis(2-aminophenyl) sulfide**. For further in-depth research, consulting the cited references and specialized chemical databases is recommended.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. EP0036120B1 - Process for the production of bis-(amino-phenyl) disulphides - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bis(2-aminophenyl) disulfide | C<sub>12</sub>H<sub>12</sub>N<sub>2</sub>S<sub>2</sub> | CID 14358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Bis(o-aminophenyl) disulfide [webbook.nist.gov]
- To cite this document: BenchChem. [Bis(2-aminophenyl) sulfide synonyms and alternative names]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348202#bis-2-aminophenyl-sulfide-synonyms-and-alternative-names]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)